3,3,4-Trimethylpentanenitrile
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Overview
Description
3,3,4-Trimethylpentanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is a branched alkyl nitrile and is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides using phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3,3,4-Trimethylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,4-trimethylpentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where it acts as an electrophile. This allows it to form bonds with nucleophiles, leading to the formation of new compounds. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethylpentanenitrile
- 3,3,3-Trimethylpentanenitrile
- 2,3,4-Trimethylpentanenitrile
Uniqueness
3,3,4-Trimethylpentanenitrile is unique due to its specific branching and the position of the nitrile group. This structure influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3,3,4-trimethylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2)8(3,4)5-6-9/h7H,5H2,1-4H3 |
InChI Key |
NFFDLENKVNHMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CC#N |
Origin of Product |
United States |
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